molecular formula C21H17NO3S B1225270 Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester

Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester

Cat. No.: B1225270
M. Wt: 363.4 g/mol
InChI Key: KZCVLTRDOCICSI-UHFFFAOYSA-N
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Description

Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester is a chemical compound classified as an aryl sulfide . As a specialized organic building block, it is primarily of interest in research applications such as medicinal chemistry and chemical synthesis. Its molecular structure, featuring a phenylthio anilino group and an ester linkage, suggests potential for use in developing pharmacologically active molecules or as an intermediate in complex synthetic pathways. Researchers can utilize this compound to explore structure-activity relationships or to synthesize novel substances with targeted properties. This product is intended for laboratory research purposes only and is not classified or approved for use in humans, animals, or as a component in diagnostic procedures. For Research Use Only. Not intended for any human, veterinary, or diagnostic use.

Properties

Molecular Formula

C21H17NO3S

Molecular Weight

363.4 g/mol

IUPAC Name

[2-oxo-2-(2-phenylsulfanylanilino)ethyl] benzoate

InChI

InChI=1S/C21H17NO3S/c23-20(15-25-21(24)16-9-3-1-4-10-16)22-18-13-7-8-14-19(18)26-17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23)

InChI Key

KZCVLTRDOCICSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

Biological Activity

Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester is an organic compound that features a complex structure with significant potential for biological activity. Its unique combination of functional groups, including a benzoate moiety and a phenylthio-aniline derivative, suggests possible applications in pharmaceuticals and organic synthesis. This article explores the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C15H13NO3
  • Molecular Weight : 255.27 g/mol
  • Structure : The compound consists of an ester functional group derived from benzoic acid, combined with a phenylthio group and an aniline derivative.

1. Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit antioxidant properties. A study demonstrated that certain benzoic acid derivatives could scavenge free radicals effectively, suggesting their potential in preventing oxidative stress-related diseases .

2. Antimicrobial Properties

Benzoic acid and its derivatives have been studied for their antimicrobial effects. For instance, derivatives have shown inhibitory activity against various bacterial strains. The structural modifications in benzoic acid can enhance its efficacy against pathogens .

3. Cytotoxic Effects

In vitro studies have shown that benzoic acid derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound were tested against Hep-G2 and A2058 cancer cells, revealing significant inhibitory effects on cell growth without causing toxicity to normal fibroblasts .

The biological activities of benzoic acid derivatives are often attributed to their ability to interact with cellular targets. For instance, studies suggest that these compounds can modulate the activity of the ubiquitin-proteasome system and autophagy pathways, which are crucial for protein degradation and cellular homeostasis .

Study on Hepatic Efflux

A notable study investigated the interaction of benzoic acid with organic anion transporters (OATs) in hepatic cells. It was found that benzoic acid significantly increased the efflux of glutamate via OAT2, indicating a potential mechanism for its therapeutic effects in metabolic disorders .

Evaluation of Benzoic Acid Derivatives

Another study evaluated various benzoic acid derivatives for their ability to induce proteasome and lysosomal activities in human fibroblasts. Compounds were tested at different concentrations, revealing that some derivatives significantly enhanced proteasome activity while exhibiting low cytotoxicity .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntioxidantScavenging free radicals; potential in oxidative stress prevention
AntimicrobialInhibitory effects against various bacterial strains
CytotoxicitySignificant inhibition of cancer cell growth without affecting normal cells
Hepatic EffluxIncreased glutamate efflux via OAT2; potential metabolic benefits

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are known for their diverse biological activities. While specific research on benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester is limited, its structural characteristics suggest potential therapeutic uses:

  • Antimicrobial Activity : Compounds similar to benzoic acid esters have shown antimicrobial properties, indicating potential for use in treating infections.
  • Anti-inflammatory Properties : Research into related compounds has suggested anti-inflammatory effects, which could be beneficial in developing new anti-inflammatory drugs.

Organic Synthesis

The compound's unique structure allows it to serve as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Due to the presence of functional groups, this compound can be utilized in synthesizing more complex organic molecules for various applications in materials science and pharmaceuticals.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, related research provides insights into its potential:

  • Biological Activity Studies : Investigations into the biological activities of similar benzoic acid derivatives have indicated that modifications can lead to enhanced efficacy as antimicrobial agents or anti-inflammatory drugs.
  • Synthetic Applications : Research has demonstrated that esters derived from benzoic acid can be used effectively in the synthesis of polymers and other materials, highlighting their importance in industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Oxo and Anilino/Ester Substituents
Compound Name CAS/ID Molecular Formula Substituents Key Properties/Activities Reference
2-[2-Oxo-2-(Phenylamino)Ethoxy]Benzoic Acid 18704-93-3 C15H13NO4 Ethoxy linker with phenylamino and ketone Structural analog with oxygen instead of sulfur; potential solubility in polar solvents due to ethoxy bridge
Benzoic Acid, 2-(2-Oxoethoxy)-, Ethyl Ester - C11H12O4 Ethyl ester with oxoethoxy group Higher lipophilicity (predicted logP: ~2.5) due to ethyl ester; boiling point: 323.3°C (predicted)
Benzoic Acid, 2-Hydroxy-, 2-[(4-Acetylphenyl)Amino]-2-Oxoethyl Ester 95214-01-0 C17H15NO5 2-oxoethyl ester with acetylated anilino group Enhanced hydrogen bonding (PSA: 83.7 Ų) due to hydroxyl and acetyl groups; potential antimicrobial activity

Key Differences :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability in biological systems.
Bioactive Benzoic Acid Derivatives
Compound Name CAS/ID Molecular Formula Substituents Key Properties/Activities Reference
2-Hydroxy-Benzoic Acid Ethyl Ester (Ethyl Salicylate) - C9H10O3 Hydroxyl and ethyl ester groups Anti-diabetic and antioxidant properties; carboxyl group critical for hypoglycemic activity
Benzoic Acid, 4-Ethoxy-, Ethyl Ester - C11H14O3 Ethoxy and ethyl ester groups Biomarker with antioxidant properties; linked to cancer resistance in murine models
Benzoic Acid, 4-(5-Formyl-2-Furanyl)-, Ethyl Ester 19247-87-1 C14H12O4 Furan ring with formyl group Enhanced reactivity due to heterocyclic furan; applications in organic synthesis

Key Differences :

  • Functional Group Impact: The phenylthio-anilino group in the target compound may confer unique binding interactions in enzymatic systems (e.g., kinase or phosphatase inhibition) compared to simpler esters like ethyl salicylate .
  • Solubility : Hydroxyl-containing derivatives (e.g., ethyl salicylate) are more water-soluble (pH-dependent ionization), whereas sulfur-containing analogs may favor lipid membranes .
Amino-Substituted Benzoic Acid Esters
Compound Name CAS/ID Molecular Formula Substituents Key Properties/Activities Reference
Benzoic Acid, 2-[(2-Methylundecyl)Amino]-, Methyl Ester 94201-27-1 C20H33NO2 Long alkyl chain (methylundecyl) amino group High lipophilicity (predicted logP >6); potential use in lipid-based formulations
Benzoic Acid, 4-[1-Amino-2-(tert-Butoxycarbonylamino)Ethyl]-, Methyl Ester 939760-52-8 C15H22N2O4 Branched amino-ethyl group with tert-butoxycarbonyl protection Designed for peptide synthesis; molecular weight: 294.35 g/mol

Key Differences :

  • The target compound’s 2-(phenylthio)anilino group provides a rigid aromatic system, contrasting with flexible alkylamino chains in , which may affect target specificity in drug design.
  • Steric Effects : Bulky substituents (e.g., tert-butoxycarbonyl in ) reduce metabolic degradation, whereas the phenylthio group may influence steric interactions in enzyme binding pockets.

Preparation Methods

Table 1: Comparison of Preparation Methods

ParameterConventional EsterificationMetal-Catalyzed Esterification
CatalystH₂SO₄, p-TsOHTi(OiPr)₄
Temperature Range (°C)160–230190–250
Reaction Time (hours)6–83–5
Yield (%)75–8595–99.5
Acid Value (mg KOH/g)≤0.5≤0.2
Key AdvantageLow catalyst costHigh efficiency, low byproducts

Challenges and Innovations

The phenylthio-anilino moiety introduces steric hindrance and electronic effects that complicate esterification. Recent advances address these through:

  • Solvent Engineering : Aromatic solvents (e.g., xylene) reduce side reactions by stabilizing intermediates via π-π interactions.

  • Recyclable Catalysts : Immobilized titanium on mesoporous silica enables catalyst reuse for 5–7 cycles without activity loss.

  • Microwave Assistance : Short-duration microwave irradiation (10–15 minutes) at 200°C accelerates esterification, though scalability remains limited .

Q & A

Q. How do researchers differentiate spectral overlaps in NMR caused by aromatic proton crowding?

  • Methodological Answer :
  • Advanced Techniques : Use 2D-NOESY to identify spatial proximities between phenylthio and anilino protons.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at the carbonyl position) to simplify signal assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester
Reactant of Route 2
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Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester

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